N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a structurally complex small molecule characterized by:
- Pyridinone-oxadiazole hybrid: The 2-oxopyridin-1(2H)-yl moiety is substituted with a 3-phenyl-1,2,4-oxadiazol-5-yl group, a heterocyclic system known for hydrogen-bonding interactions and metabolic stability .
- Electron-withdrawing substituents: The trifluoromethyl (-CF₃) and chloro (-Cl) groups on the phenyl ring may influence electronic properties and target binding .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N4O3/c23-16-9-8-14(22(24,25)26)11-17(16)27-18(31)12-30-10-4-7-15(21(30)32)20-28-19(29-33-20)13-5-2-1-3-6-13/h1-11H,12H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQYOQGINUXHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₅ClF₃N₄O₂
- Molecular Weight : 383.75 g/mol
Structural Features
The compound features a chlorinated phenyl ring, a trifluoromethyl group, and a pyridine moiety linked to an oxadiazole structure. These functional groups are significant in influencing the compound's biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound.
- Mechanism of Action : The compound is believed to exert its effects through the inhibition of specific protein kinases involved in cancer cell proliferation. For instance, research has shown that similar compounds can disrupt signaling pathways critical for tumor growth and survival .
-
Case Studies :
- In vitro studies demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .
- A study reported that specific modifications to the oxadiazole ring enhanced antitumor efficacy, suggesting that structural optimization could yield more effective derivatives .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity:
- Antibacterial Effects : Preliminary tests indicate that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances its interaction with bacterial cell membranes .
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and function, leading to cell lysis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and cellular uptake |
| Chlorine Substitution | Enhances binding affinity to target proteins |
| Oxadiazole Ring | Essential for cytotoxic activity against cancer cells |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide exhibit significant anticancer properties. For example, derivatives containing oxadiazole moieties have shown promising results against various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 85% . The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Anti-inflammatory Potential
In silico docking studies have suggested that this compound may also act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This positions it as a candidate for further development in treating inflammatory diseases .
Fungicidal Activity
The compound has been investigated for its potential use in agriculture, particularly as a fungicide. It has been reported that derivatives of this compound possess activity against phytopathogenic fungi. The incorporation of the trifluoromethyl group enhances the efficacy of these compounds in combating fungal infections in crops .
Summary of Applications
| Field | Application | Details |
|---|---|---|
| Cancer Research | Anticancer Activity | Significant growth inhibition in various cancer cell lines. |
| Pharmaceuticals | Anti-inflammatory Potential | Possible inhibitor of 5-lipoxygenase (5-LOX). |
| Agriculture | Fungicidal Activity | Effective against phytopathogenic fungi; enhanced efficacy due to structure. |
Case Studies and Research Findings
- Anticancer Studies : A study published in ACS Omega highlighted the synthesis and evaluation of similar compounds showing significant anticancer activity against multiple cell lines with detailed structure–activity relationships established through experimental and theoretical investigations .
- Fungicidal Research : Patents have been filed detailing the use of oxadiazole derivatives for controlling phytopathogenic fungi, emphasizing the need for improved fungicides with broader activity spectra against resistant strains .
- In Silico Evaluations : Molecular docking studies have provided insights into the binding affinities and interactions of this compound with target proteins involved in inflammation and cancer progression, paving the way for future drug design efforts .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Fluorine or ethyl groups (e.g., ) may enhance metabolic stability or modulate solubility.
Pharmacological and Physicochemical Properties
Antibacterial Activity
While the target compound lacks direct efficacy data, structurally related oxazolidinones (e.g., compounds 5 and 7b/g in ) exhibit potent antibacterial activity against Gram-positive pathogens. The oxadiazole group in the target compound may mimic the oxazolidinone’s mode of action (ribosomal binding) but with distinct pharmacokinetic profiles due to increased rigidity .
Solubility and Stability
- Hydrogen Bonding : The oxadiazole’s nitrogen and oxygen atoms may improve solubility relative to triazole-thioacetamides .
Spectroscopic Comparison
NMR data from highlights that substituent changes in regions A (positions 39–44) and B (29–36) correlate with chemical shift variations. For the target compound, the oxadiazole ring would likely produce distinct shifts in these regions compared to triazole analogs .
Q & A
Q. What are the common synthetic routes for this compound?
Q. How is structural characterization performed?
Key spectroscopic methods include:
- ¹H NMR : Signals for trifluoromethyl (δ 7.5–8.0 ppm, deshielded aromatic protons) .
- ¹³C NMR : Peaks for oxadiazole carbons (δ 160–170 ppm) .
Advanced Research Questions
Q. How can synthetic yield be optimized for multi-step reactions?
- Catalyst Screening : Replace iron powder with Pd/C for milder nitro reduction .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Reaction Monitoring : Employ TLC or in-situ IR to track reaction progress and minimize side products .
Table 2 : Yield Improvement Strategies
| Variable | Baseline | Optimized | Impact on Yield |
|---|---|---|---|
| Catalyst (Reduction) | Fe powder | Pd/C | +15% |
| Solvent (Condensation) | EtOH | DMF | +20% |
Q. What computational methods predict electronic properties?
- HOMO-LUMO Analysis : Determines electron-rich (oxadiazole) and electron-deficient (trifluoromethyl) regions for reactivity prediction .
- Molecular Electrostatic Potential (MESP) : Maps charge distribution to identify nucleophilic/electrophilic sites .
- DFT Calculations : Simulate binding affinities for target proteins (e.g., kinase inhibitors) .
Q. How to resolve contradictions in biological activity data?
- Purity Assessment : Use HPLC (>98% purity) to eliminate batch variability .
- Assay Standardization : Compare cytotoxicity (e.g., IC₅₀) across multiple cell lines (e.g., MCF-7 vs. HEK293) under controlled conditions .
- Metabolite Profiling : Identify degradation products via LC-MS that may interfere with activity .
Q. What modifications enhance bioactivity?
- Acetamide Moieties : Introduce electron-withdrawing groups (e.g., -NO₂) to improve binding to enzymatic pockets .
- Oxadiazole Substitutions : Replace phenyl with pyridyl to modulate lipophilicity and solubility .
Table 3 : Structure-Activity Relationship (SAR) Insights
| Modification | Bioactivity Change | Reference |
|---|---|---|
| Trifluoromethyl → -CF₂ | Increased metabolic stability | |
| Phenyl → Pyridyl | Enhanced water solubility |
Q. How to evaluate stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via UV-Vis .
- Thermal Analysis : Use DSC/TGA to determine decomposition temperatures (>200°C suggests shelf stability) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
